molecular formula C23H25NO4 B12979051 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid

Cat. No.: B12979051
M. Wt: 379.4 g/mol
InChI Key: LMYKXWXGWJEZFW-UHFFFAOYSA-N
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a cyclobutane ring substituted with two methyl groups at the 3,3-positions, an Fmoc-protected amine at the 1-position, and an acetic acid moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine during solid-phase synthesis. The 3,3-dimethylcyclobutyl group introduces steric constraints, which can enforce specific conformational preferences in peptide chains, making it valuable for designing structurally rigid peptides with enhanced stability or targeted bioactivity .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutyl]acetic acid

InChI

InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,11-20(25)26)24-21(27)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

LMYKXWXGWJEZFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid primarily involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Cyclobutane Derivatives

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid (CAS 1695292-51-3): Structure: Cyclobutane ring without methyl substituents. Molecular weight = 351.4 g/mol, pKa = 3.95 . Applications: Used in peptide synthesis to introduce moderate conformational rigidity.
  • 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid (EN300-749942): Structure: Amino group at the 2-position of the cyclobutane. Properties: Altered regiochemistry may affect peptide backbone geometry. No methyl substituents reduce lipophilicity compared to the target compound .

Cyclopentane and Aromatic Derivatives

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid (CAS 136555-16-3): Structure: Cyclopentane ring instead of cyclobutane. Properties: Larger ring size increases lipophilicity (logP) and may enhance membrane permeability. Molecular weight = 365.42 g/mol . Applications: Suitable for peptides requiring flexible hydrophobic motifs.
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 159790-81-5): Structure: Aromatic 4-chlorophenyl group. Properties: Electron-withdrawing chlorine atom lowers pKa of the acetic acid group (predicted ~3.5–4.0). Enhances stability in acidic conditions. Molecular weight = 413.87 g/mol . Applications: Used in peptide-drug conjugates targeting aromatic interaction sites.

Heterocyclic and Functionalized Derivatives

  • 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (ENAO Chemical): Structure: Piperidinone ring with a ketone group. Properties: Ketone enables hydrogen bonding and post-synthetic modifications (e.g., hydrazone formation). Molecular weight = 378.4 g/mol . Applications: Introduces reactive handles for bioconjugation or crosslinking.
  • 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid (CAS 1076196-99-0): Structure: Pyridinone ring with a methyl group. Properties: Heterocyclic backbone enhances π-π stacking interactions. Molecular weight = 394.4 g/mol . Applications: Useful in designing kinase inhibitors or metal-chelating peptides.

Biological Activity

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclobutyl moiety, contribute to its potential applications in peptide synthesis and drug development. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.45 g/mol
  • CAS Number : 282524-98-5

The biological activity of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and proteins. The Fmoc group serves as a protective agent during peptide synthesis, allowing for selective reactions without unwanted side products. Upon reaching the target site, the Fmoc group can be removed under basic conditions, activating the amino acid derivative for further biological interactions.

Key Mechanisms:

  • Enzyme Interaction : The compound can inhibit or modulate enzyme activity, affecting various biochemical pathways.
  • Protein Binding : It may influence protein-protein interactions, which are crucial in many biological processes.

Applications in Research

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid has several applications in scientific research:

  • Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis due to its protective group capabilities.
  • Medicinal Chemistry : Involved in the development of peptide-based drugs targeting specific diseases.
  • Biological Studies : Used to investigate protein interactions and enzyme mechanisms.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, researchers incorporated 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid as a key intermediate. The study demonstrated that the Fmoc group effectively protected the amino functionality during the synthesis process, leading to high yields of cyclic peptides with desired biological activity.

Case Study 2: Enzyme Inhibition

Another investigation evaluated the compound's potential as an enzyme inhibitor. The results indicated that it effectively inhibited specific proteases involved in cancer progression. This finding suggests that derivatives of this compound could be developed into therapeutic agents for cancer treatment.

Comparative Analysis

The following table summarizes the biological activities and applications of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid compared to similar compounds:

Compound NameBiological ActivityApplications
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acidEnzyme inhibition, peptide synthesisDrug development, protein interaction studies
(S)-Cyclobutyl({(9H-fluoren-9-ylmethoxy)carbonylamino})acetic acidSimilar enzyme interactionsPeptide synthesis
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-carboxyethyl)heptanedioic acidModerate enzyme inhibitionMedicinal chemistry

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